molecular formula C16H10N2OS B2631124 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one CAS No. 23905-59-1

3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2631124
CAS No.: 23905-59-1
M. Wt: 278.33
InChI Key: VHSKFCPJYPFSGP-UHFFFAOYSA-N
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Description

3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one is a synthetic organic compound belonging to the thiazoloquinazoline class, which is a subject of interest in medicinal chemistry research . This scaffold is recognized for its potential in anticancer research, with studies on analogous structures demonstrating promising antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma (Hep-G2) and lung carcinoma (A549) . The research value of this compound lies in its multifaceted mechanism of action; similar analogues have been shown to induce apoptosis (programmed cell death) and exhibit anti-inflammatory potential by modulating key inflammatory mediators such as interleukins (e.g., IL-6) . Furthermore, molecular docking studies suggest that these compounds can interact with critical cancer-related targets, supporting their role as a versatile scaffold for developing novel therapeutic agents . The thiazolo[2,3-b]quinazoline core represents a privileged structure in drug discovery, making this compound a valuable building block for probing biological mechanisms and optimizing structure-activity relationships (SAR) in oncology and related fields . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-15-12-8-4-5-9-13(12)17-16-18(15)14(10-20-16)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSKFCPJYPFSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=CC=CC=C4C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one typically involves the reaction of anthranilic acid with cinnamoylisothiocyanate under reflux conditions. This reaction yields quinazolinone derivatives, which are then further reacted with various reagents to form the desired thiazoloquinazoline structure . Another method involves the use of isatins and 2-haloaryl isothiocyanates in a transition-metal-free cascade reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Synthesis of 3-Phenyl-5H-Thiazolo[2,3-b]Quinazolin-5-One

The synthesis of thiazolo[2,3-b]quinazolinones, including 3-phenyl derivatives, has been achieved through various methods:

  • Solid-Phase Synthesis : A notable method involves solid-phase techniques using resin-bound amino acids and bromoketones. This approach allows for high-throughput synthesis under mild conditions, facilitating the production of diverse thiazoloquinazoline derivatives with potential pharmacological properties .
  • One-Pot Reactions : Recent advancements include one-pot multicomponent reactions catalyzed by p-toluenesulfonic acid. This method has shown efficiency in synthesizing novel derivatives while maintaining structural integrity and biological activity .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cells : Research indicates that thiazoloquinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC). Compounds synthesized using p-toluenesulfonic acid showed promising results as potent inhibitors in vitro against Hep-G2 cells .

Antimicrobial Properties

The thiazoloquinazoline scaffold has been explored for its antimicrobial potential:

  • Inhibition of Bacterial Growth : Some studies report that derivatives exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .

Other Pharmacological Activities

Additional pharmacological activities attributed to the compound include:

  • Anti-inflammatory Effects : Certain derivatives have shown anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antitubercular Activity : The compound's structure has been linked to activity against Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies reveal that:

  • Functional Groups Influence Activity : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects biological activity. For example, modifications that enhance hydrogen bonding and π–π stacking interactions have been linked to improved anticancer efficacy .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of synthesized thiazoloquinazolines on NDEA-induced HCC in Wistar rats, compounds demonstrated significant tumor inhibition compared to controls. The mechanism involved modulation of oxidative stress markers and inflammatory cytokines, suggesting a multifaceted approach to cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazoloquinazoline derivatives against various pathogens. The results indicated that specific structural modifications led to enhanced antibacterial activity, positioning these compounds as viable alternatives to existing antibiotics .

Mechanism of Action

The mechanism of action of 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the synthesis of essential fungal cell components. The antioxidant activity is related to its capacity to scavenge free radicals and inhibit lipid peroxidation . The compound’s anticancer properties are believed to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation .

Biological Activity

3-Phenyl-5H-thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a thiazole ring fused to a quinazolinone moiety. The presence of the phenyl group enhances its biological activity, particularly in antifungal and anticancer applications.

Antifungal Activity

Research indicates that this compound exhibits enhanced antifungal activity . Its effectiveness against various fungal strains has been documented, suggesting its potential as a therapeutic agent in treating fungal infections. For instance, studies have shown that derivatives of this compound can inhibit the growth of Candida albicans at minimum inhibitory concentrations (MIC) as low as 7.80 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values for these cell lines were observed in the micromolar range, indicating significant potency. Notably, some derivatives showed preferential toxicity towards rapidly dividing cancer cells compared to normal cells .

Immunomodulatory Effects

In addition to its antifungal and anticancer activities, this compound has been reported to exert immunomodulatory effects. In animal models, it demonstrated immunosuppressive activity on IgM production when tested in the Kennedy plaque assay, suggesting potential applications in autoimmune diseases and transplant medicine .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can modulate receptor activity linked to cancer progression and immune response.
  • Oxidative Stress Reduction : Its antioxidant properties may play a role in mitigating oxidative stress, which is often elevated in cancerous tissues.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Biological ActivityTest Organism/Cell LineMIC/IC50 ValuesNotes
AntifungalCandida albicans7.80 µg/mLEffective against fungal strains
AnticancerMCF-7 (breast cancer)<10 µMSignificant cytotoxicity
AnticancerPC-3 (prostate cancer)<10 µMPreferential toxicity
ImmunomodulatoryC3H mice (IgM production)N/AImmunosuppressive effects

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal properties of various thiazoloquinazoline derivatives, including this compound. It was found to effectively inhibit Candida albicans growth at low concentrations, highlighting its potential as an antifungal agent in clinical settings.
  • Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of different quinazoline derivatives on cancer cell lines, this compound exhibited notable cytotoxicity against MCF-7 and PC-3 cells with IC50 values under 10 µM.

Q & A

Q. What are the common synthetic routes for 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one, and how can selectivity challenges be addressed?

The compound is typically synthesized via S-alkylation or cyclocondensation reactions. A key challenge is ensuring regioselectivity during alkylation of the thiazoloquinazoline core. For example, sodium sulfite-mediated reduction of dichlorotelluride intermediates (e.g., 2-((dichloro(4-methoxyphenyl)methyl)-substituted derivatives) avoids catalyst use and preserves Te–C bonds, yielding asymmetric tellurides . To address selectivity in alkylation, stoichiometric control and solvent polarity adjustments (e.g., DMF or ethanol) are critical. Monitoring reaction progress via NMR for proton signal shifts (e.g., thiazole cycle protons at δ 4.5–5.0 ppm) helps optimize yields .

Q. How is the absolute configuration of thiazoloquinazoline derivatives determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, (1S,2S)-3-methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one was analyzed using SC-XRD (R-factor = 0.043), revealing a puckered thiazole ring (envelope conformation, Q = 0.2724 Å, θ = 226.7°) and planar quinazoline ring (max deviation: 0.037 Å). The Flack parameter (0.0(2)) confirmed stereochemistry via Friedel pairs .

Advanced Research Questions

Q. How can spectral data contradictions arise in thiazoloquinazoline derivatives, and how are they resolved?

Proton NMR shifts in thiazoloquinazoline derivatives are sensitive to substituents and ring puckering. For instance, reduction of dichlorotellurides causes upfield shifts in thiazole protons (δ 0.2–0.5 ppm) due to reduced electron-withdrawing effects . Contradictions between experimental and calculated spectra (e.g., DFT models) may arise from solvent effects or crystal packing. Cross-validation with SC-XRD data (e.g., dihedral angles between thiazole and quinazoline rings: 7.01°) and dynamic NMR studies (variable temperature) can resolve discrepancies .

Q. What strategies are effective for functionalizing the thiazoloquinazoline core while preserving bioactivity?

Late-stage functionalization via nucleophilic substitution or cross-coupling is preferred. For example:

  • Telluride incorporation : Reduction of dichlorotellurides with sodium sulfite (3:1 molar ratio) yields bioactive tellurides without breaking Te–C bonds .
  • Phenyl ring modifications : Electrophilic aromatic substitution (e.g., nitration) at the 3-phenyl group retains antituberculosis activity .
    Reaction optimization should prioritize mild conditions (e.g., room temperature, aqueous ethanol) to prevent ring-opening or decomposition .

Q. How can computational methods aid in predicting ring puckering and conformational stability?

Cremer-Pople puckering coordinates (Q, θ) quantify non-planarity in heterocycles. For example, the thiazole ring in (1S,2S)-3-methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one has Q = 0.2724 Å and θ = 226.7°, indicating an envelope conformation . Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can predict puckering trends and compare with SC-XRD data. Energy barriers for pseudorotation (via relaxed potential energy scans) identify stable conformers .

Q. What experimental design considerations are critical for analyzing weak intermolecular interactions in thiazoloquinazoline crystals?

Weak C–H···π or π–π interactions dominate crystal packing but require high-resolution SC-XRD (≤ 0.8 Å resolution). For example, in (1S,2S)-3-methyl-2-phenyl derivatives, weak C–H···C contacts (2.85–3.10 Å) stabilize the lattice . Synchrotron radiation or low-temperature data collection (e.g., 100 K) enhances signal-to-noise ratios for detecting these interactions. Hirshfeld surface analysis (using CrystalExplorer) quantifies interaction contributions .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for (1S,2S)-3-Methyl-2-Phenyl Derivative

ParameterValueSource
Space groupP2₁2₁2₁
Flack parameter0.0(2)
Thiazole ring puckering (Q)0.2724(19) Å
Quinazoline planarityMax deviation: 0.037(2) Å

Q. Table 2: Reaction Optimization for Telluride Synthesis

ConditionOutcomeReference
Na₂SO₃ (3:1 molar ratio)Te–C bond retention, 85% yield
Ethanol solventReduced byproduct formation
RT, 12 hrComplete reduction

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